Carbethyl salicylate

Description

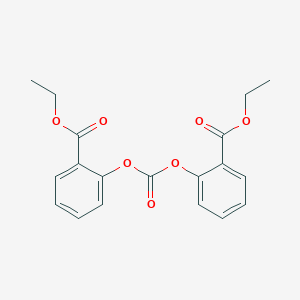

Structure

2D Structure

3D Structure

Properties

CAS No. |

118-27-4 |

|---|---|

Molecular Formula |

C19H18O7 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxycarbonylphenoxy)carbonyloxybenzoate |

InChI |

InChI=1S/C19H18O7/c1-3-23-17(20)13-9-5-7-11-15(13)25-19(22)26-16-12-8-6-10-14(16)18(21)24-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

QWWLHNFYJSCNGD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)OC2=CC=CC=C2C(=O)OCC |

Other CAS No. |

118-27-4 |

Origin of Product |

United States |

Historical Trajectories and Academic Contextualization of Salicylate Research

Early Academic Investigations into Salicylic (B10762653) Acid and its Derivatives

The path from willow bark to the laboratory synthesis of salicylic acid and its esters was marked by key discoveries that transformed medicine and chemistry.

The medicinal use of plants rich in salicylates, such as willow and meadowsweet, dates back to antiquity. teachnlearnchem.comwikipedia.org However, the scientific investigation began in earnest in the 19th century. A pivotal moment came in 1828 when Joseph Buchner, a German professor of pharmacy, successfully extracted the active ingredient from willow bark, yielding bitter, yellow crystals he named salicin (B1681394). wikipedia.org A decade later, in 1838, the Italian chemist Raffaele Piria accomplished the next crucial step by synthesizing salicylic acid from salicin, also determining its empirical formula. wiley-vch.de

The mid-19th century saw a shift from extraction to total synthesis. In 1859, the German chemist Hermann Kolbe developed a method to produce salicylic acid from phenol, carbon dioxide, and sodium, marking the first complete synthesis of the compound. wiley-vch.de This process, later optimized by his assistant Rudolf Wilhelm Schmitt, became known as the Kolbe-Schmitt reaction and enabled the large-scale industrial production of salicylic acid. wiley-vch.dearchive.org An alternative laboratory-scale synthesis involves the hydrolysis of methyl salicylate (B1505791), found in oil of wintergreen, with a strong acid or base. archive.org

Table 1: Key Milestones in Salicylate Isolation and Synthesis

| Year | Scientist(s) | Milestone | Significance |

| 1828 | Joseph Buchner | Isolated salicin from willow bark. wikipedia.org | First identification of the active compound in a traditional remedy. |

| 1838 | Raffaele Piria | Synthesized salicylic acid from salicin. wiley-vch.de | First creation of the core therapeutic acid. |

| 1859 | Hermann Kolbe | Achieved the first total synthesis of salicylic acid from phenol. wiley-vch.de | Paved the way for industrial-scale production independent of natural sources. |

| 1876 | Thomas MacLagan | Conducted the first rigorous clinical trial of salicin. wikipedia.org | Provided formal evidence of the therapeutic effects of salicylates. |

While salicylic acid was effective, it was known to be harsh on the stomach. teachnlearnchem.comlatech.edu This prompted researchers to seek less irritating derivatives. The French chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid in 1853 by reacting acetyl chloride with sodium salicylate. wiley-vch.de However, his process yielded an impure and unstable product. wiley-vch.de

The definitive breakthrough occurred in 1897 at the Bayer Company in Germany. Chemist Felix Hoffmann, likely under the direction of his colleague Arthur Eichengrün, developed a method to synthesize a pure and stable form of acetylsalicylic acid by refluxing salicylic acid with acetic anhydride. wikipedia.orgnih.gov This new compound was named "Aspirin," with the 'A' from acetyl and 'spirin' from Spiraea ulmaria (meadowsweet), a plant rich in salicylates. latech.edu Bayer registered Aspirin (B1665792) as a trademark on February 1, 1899, and its introduction to the market is widely considered a foundational moment for the modern pharmaceutical industry. wiley-vch.delatech.edu The success of aspirin spurred further investigation into other ester derivatives of salicylic acid, including propionyl, butyryl, valeryl, and benzoyl salicylic acids, as researchers explored how different modifications to the core molecule could alter its properties. nih.gov

Isolation and Synthesis Milestones in Salicylate Chemistry

Emergence of Carbethyl Salicylate within Research Paradigms

Within the broader academic and industrial exploration of salicylic acid esters, this compound emerged as a specific, though less famous, derivative.

This compound, also known by the synonyms Sal Ethyl Carbonate and Ethyl Salicylate Carbonate, appears in 20th-century industrial and pharmaceutical records. scribd.comriamco.orgarchive.org The Dow Chemical Company's 1940 annual report included "Ethyl Salicylate Carbonate" in its list of products. scribd.com Furthermore, a product bottle from the pharmaceutical company Parke, Davis & Co. containing "Sal-Ethyl Carbonate with Amidopyrine" has been dated to the period of circa 1920-1930, indicating its use in medicinal formulations during that time. riamco.orgriamco.orgpicclick.capicclick.ca Later, a 1959 report from the United States Tariff Commission on synthetic organic chemicals also listed "Ethyl salicylate carbonate" as a product being manufactured, confirming its continued presence in the chemical industry. archive.org The compound is also listed in the World Health Organization's drug dictionary and the International Classification of Diseases (ICD-11) as a substance to which a person can have a personal history of allergy. justia.com

Table 2: Historical Mentions of this compound

| Source | Date | Name Used | Context |

| Parke, Davis & Co. Product | c. 1920-1930 | Sal-Ethyl Carbonate | Listed as an ingredient with Amidopyrine in a medicinal preparation. riamco.orgriamco.org |

| Dow Chemical Company | 1940 | Ethyl Salicylate Carbonate | Included in the company's annual report product list. scribd.com |

| U.S. Tariff Commission | 1959 | Ethyl salicylate carbonate | Listed as a synthetic organic chemical in U.S. production. archive.org |

| Federal Register (USA) | 1972 | This compound | Named among other salicylates. |

The development of compounds like this compound is a direct result of the academic effort to modify the salicylic acid molecule. Salicylic acid possesses two functional groups that can undergo esterification: the carboxylic acid group and the phenolic hydroxyl group. teachnlearnchem.com The modification of these groups was a primary strategy to alter the compound's properties. teachnlearnchem.com this compound is structurally an ester of ethyl salicylate and carbonic acid. cdlib.org This makes it a compound that involves modification at both the carboxylic acid and phenolic hydroxyl positions of the original salicylic acid structure, placing it squarely within the academic paradigm of creating complex derivatives to potentially refine therapeutic characteristics. This line of inquiry, which produced the blockbuster drug aspirin by modifying the phenolic group, continued to explore other ester formations in the search for novel compounds. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Salicylate (B1505791) Compounds

The esterification of salicylic (B10762653) acid is a cornerstone reaction for producing a variety of salicylate esters. This process typically involves the reaction of salicylic acid with an alcohol in the presence of an acid catalyst. ivypanda.com The development of efficient and environmentally benign catalytic systems is a key area of investigation.

Catalytic Strategies in Salicylic Acid Esterification

Various catalytic strategies have been explored to enhance the efficiency and selectivity of salicylic acid esterification. These include the use of heterogeneous catalysts and acidic ionic liquids, which offer advantages over traditional homogeneous catalysts like sulfuric acid. ivypanda.compreprints.org

Zeolites, with their well-defined pore structures and strong acid sites, have emerged as effective heterogeneous catalysts for the esterification of salicylic acid. mdpi.com Zeolites such as Hβ, HZSM-5, and HY have been studied for this reaction. researchgate.net Research indicates that zeolites Hβ and HZSM-5 are particularly effective, achieving over 90% conversion of salicylic acid at 423 K. researchgate.netiitm.ac.in The catalytic activity of these zeolites is closely linked to their acid site strength and distribution. mdpi.comdergipark.org.tr In contrast, zeolite HY has been found to be less effective. researchgate.netiitm.ac.in The use of zeolites offers the benefits of easy separation from the reaction mixture and potential for reuse.

The esterification of salicylic acid with dimethyl carbonate (DMC) over zeolites Hβ and HZSM-5 has been reported to yield methyl salicylate with high selectivity (greater than 95%). researchgate.net The reaction is typically carried out in an autoclave under autogenous pressure at temperatures between 370–425 K. researchgate.netiitm.ac.in The conversion of salicylic acid increases with the amount of zeolite catalyst used. iitm.ac.in For instance, with Hβ, the conversion increased from 30% to 96% as the catalyst amount was increased. iitm.ac.in

Table 1: Effect of Zeolite Type on Salicylic Acid Esterification with Dimethyl Carbonate

| Zeolite Catalyst | Reaction Temperature (K) | Salicylic Acid Conversion (%) | Methyl Salicylate Selectivity (%) |

| Hβ | 423 | >90 | >95 |

| HZSM-5 | 423 | >90 | >95 |

| HY | 423 | Less Effective | - |

Data sourced from multiple studies investigating zeolite-catalyzed esterification. researchgate.netiitm.ac.in

Anion-modified metal oxides, such as sulfated, phosphated, and borated forms of zirconia, alumina, and silica (B1680970), have been investigated as solid acid catalysts for the esterification of salicylic acid. researchgate.net These materials have demonstrated effectiveness in converting salicylic acid to methyl salicylate. researchgate.net Among these, sulfated zirconia has been identified as a particularly suitable catalyst due to its high yield, selectivity, and reusability. The modification of metal oxides with anions enhances their acidity, which is crucial for catalytic activity in esterification reactions.

Studies have compared the efficacy of these catalysts using both methanol (B129727) and dimethyl carbonate as methylating agents. researchgate.net The influence of various reaction parameters, including temperature, catalyst amount, reaction duration, and the molar ratio of reactants, has been studied, particularly over sulfated zirconia.

Brønsted acidic ionic liquids (BAILs) have gained attention as "green" and efficient catalysts for the esterification of salicylic acid. preprints.orgrsc.orgresearchgate.netlookchem.com These ionic liquids can be designed with specific acidic properties to effectively catalyze the reaction. nih.gov BAILs with SO3H-functionalized cations and HSO4- anions have shown high catalytic activity and selectivity in the esterification of salicylic acid. rsc.orgnih.gov The strong acidity of these ionic liquids is a key factor in their catalytic performance. rsc.org

The catalytic activity of BAILs has been shown to correlate with their Hammett acidities. rsc.org The use of BAILs offers several advantages, including low catalyst loading, reusability, and the ability to perform the reaction under solvent-free conditions. rsc.orglookchem.com Microwave irradiation has been found to significantly accelerate the esterification reaction when catalyzed by BAILs, leading to excellent yields in shorter reaction times. preprints.orgresearchgate.netlookchem.com For instance, a water-stable Brønsted acidic ionic liquid based on a Keggin heteropolyacid afforded excellent yields under both thermal conditions and microwave irradiation. researchgate.netlookchem.com

Utilization of Anion-Modified Metal Oxides

Comparative Esterification Agent Studies (e.g., Methanol vs. Dimethyl Carbonate)

The choice of esterifying agent is a critical factor in the synthesis of salicylate esters. Comparative studies have been conducted on the effectiveness of different agents, most notably methanol and dimethyl carbonate (DMC). researchgate.net

When using anion-modified metal oxides as catalysts, methanol has been found to be a better methylating agent than dimethyl carbonate in terms of both yield and atom economy. researchgate.net In contrast, when zeolites are used as catalysts, DMC has been shown to be an effective esterifying agent, leading to high conversions of salicylic acid and excellent selectivity towards methyl salicylate. researchgate.netiitm.ac.in It has been noted that the deactivation of the zeolite catalyst is more pronounced when methanol is used compared to DMC. dergipark.org.tr

The reaction mechanisms for esterification with methanol and DMC are believed to be different. iitm.ac.in The synthesis of methyl salicylate from salicylic acid and DMC has also been successfully carried out using mesoporous aluminosilicates as catalysts, with results showing a strong correlation between catalytic activity and the Lewis acidity of the catalyst. researchgate.netacs.org

Table 2: Comparison of Methanol and Dimethyl Carbonate as Esterifying Agents

| Catalyst Type | Esterifying Agent | Relative Yield/Performance |

| Anion-Modified Metal Oxides | Methanol | Higher yield and better atom economy compared to DMC. researchgate.net |

| Anion-Modified Metal Oxides | Dimethyl Carbonate | Lower yield compared to methanol. |

| Zeolites (Hβ, HZSM-5) | Dimethyl Carbonate | High conversion (>90%) and selectivity (>95%). researchgate.netiitm.ac.in |

| Zeolites | Methanol | More pronounced catalyst deactivation compared to DMC. dergipark.org.tr |

Reaction Kinetics and Mechanistic Proposal for Salicylate Esterification

Understanding the reaction kinetics and mechanism is crucial for optimizing the synthesis of salicylate esters. For the esterification of salicylic acid with dimethyl carbonate over zeolites Hβ and HZSM-5, the activation energies have been calculated to be 25 and 36 kcal/mol, respectively. researchgate.netdergipark.org.trresearchgate.net A first-order rate equation has been used to describe the kinetics of this reaction. iitm.ac.in

The proposed mechanism for the esterification of salicylic acid with DMC over zeolites involves the interaction of the reactants with the acid sites of the catalyst. researchgate.netiitm.ac.indergipark.org.tr The different catalytic performances of various zeolites are attributed to the differences in their acid site strengths and distribution. dergipark.org.tr

Kinetic studies on the esterification of salicylic acid with other alcohols, such as n-amyl alcohol in the presence of an ion-exchange resin, have also been conducted. dergipark.org.tr Different kinetic models, including the quasi-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood models, have been tested to fit the experimental data. dergipark.org.tr The methyl esterification of salicylic acid with methanol has been described using both Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms. mdpi.com

The reaction rate is influenced by factors such as temperature, reactant concentration, and catalyst loading. dergipark.org.trresearchgate.net For instance, in the esterification of salicylic acid with methanol catalyzed by sulfated iron oxide-zirconia, the reaction rate increases with temperature. researchgate.net

Synthesis of Carbethyl Salicylate Precursors

Routes to Ethyl Salicylate

Ethyl salicylate is the ester produced from the condensation reaction between salicylic acid and ethanol (B145695). wikipedia.org The most common and direct method for its synthesis is the Fischer esterification of salicylic acid. This process involves heating salicylic acid with an excess of ethanol in the presence of an acid catalyst. phillysim.org While effective, the reaction is an equilibrium process, and various strategies and catalysts are employed to drive it towards the product and optimize the yield. sydney.edu.au

Several catalytic systems have been developed to facilitate this esterification. Traditionally, strong mineral acids like concentrated sulfuric acid are used. google.com However, this method can lead to undesirable by-products and complex purification processes due to the strong oxidizing nature of the acid. google.com To circumvent these issues, alternative catalysts have been investigated. P-toluenesulfonic acid is one such alternative that is effective in promoting the reaction. google.com Boric acid has also been utilized as a milder and less corrosive catalyst substitute for sulfuric acid in this specific esterification. phillysim.orgacs.org

Modern approaches have focused on greener and more efficient catalytic systems. Heterogeneous catalysts, such as zeolites (Hβ, HZSM5, HY) and ion-exchange resins (Lewatit MonoPlus S-100), offer advantages like easier separation from the reaction mixture and potential for reuse. dergipark.org.trresearchgate.net The esterification of salicylic acid has been studied in detail over various zeolites, showing high conversion rates and excellent selectivity towards methyl salicylate when using dimethyl carbonate, and similar principles apply to ethyl salicylate synthesis. researchgate.net Reaction conditions such as temperature, molar ratio of reactants, and reaction time are critical factors influencing the yield. dergipark.org.tr For instance, a patented method describes heating salicylic acid and ethanol with p-toluenesulfonic acid at 80-90°C, followed by microwave irradiation to complete the reaction, achieving a yield of 89%. google.com Another approach involves continuously adding high-concentration ethanol to the reaction while distilling the water by-product to shift the equilibrium, controlling the temperature between 100-120°C. google.com

| Catalyst | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Salicylic Acid, Ethanol | Heating/Reflux | Low yield due to by-products | google.com |

| p-Toluenesulfonic Acid | Salicylic Acid, Ethanol | Heating at 80-90°C for 3-4h, followed by microwave irradiation | 89% | google.com |

| Boric Acid | Salicylic Acid, Ethanol | Refluxing on a hot plate | Not specified, used as a substitute for H₂SO₄ | phillysim.org |

| Lewatit MonoPlus S-100 | Salicylic Acid, n-Amyl Alcohol | Batchwise heating; kinetic modeling applied | Not specified for ethyl salicylate, used for kinetic study | dergipark.org.tr |

| Zeolites (Hβ, HZSM5) | Salicylic Acid, Dimethyl Carbonate | Autoclave, 370–425 K; >90% conversion | >95% selectivity for methyl salicylate | researchgate.net |

Carbonate Linkage Formation in Salicylate Esters

The formation of a carbonate linkage on the phenolic hydroxyl group of a salicylate ester is the defining step in synthesizing compounds like this compound. A historical method for preparing carbonates of hydroxy compounds involves treating an alkali metal salt of the compound with phosgene (B1210022) (COCl₂) in an aqueous solution. google.com However, this approach is less effective for salicylate esters due to the hydrolysis of the ester's alkali metal salt in the presence of water. google.com An improved method was developed that avoids water, instead using a non-aqueous medium like acetone (B3395972) to react the salicylate ester with phosgene and an alkali, leading to a substantially complete conversion to the corresponding carbonate. google.com

More recent and specific synthetic routes utilize alternative carbonate-forming reagents. For example, a related compound, 1-(ethoxycarbonyloxy)ethyl salicylate, is synthesized by refluxing salicylic acid with 1-chloroethyl ethyl carbonate in toluene (B28343) with triethylamine (B128534) as a base. This demonstrates the formation of a carbonate linkage on the carboxylic acid group, a related transformation. The synthesis of the target this compound (ethyl 2-(ethoxycarbonyloxy)benzoate) would similarly involve the reaction of ethyl salicylate with a reagent like ethyl chloroformate in the presence of a suitable base to capture the released hydrogen chloride.

General strategies for forming acyclic carbonates often involve the reaction of alcohols with CO₂ and other reagents. mdpi.com These methods include using carbodiimides to activate the alcohol for reaction with CO₂ or employing an "alkylation" strategy where CO₂ is activated by a base before reacting with an alkyl halide. mdpi.com Another significant advancement is the use of salicylic O-carboxyanhydrides (SAOCAs) in organocatalyzed ring-opening copolymerization to create polymers with carbonate linkages, showcasing a modern method for forming these functional groups under controlled conditions. acs.org The hydrolysis of carbonate esters, the reverse reaction, has also been studied, with findings indicating that intramolecular catalysis can occur in salicylic acid carbonate esters, affecting their stability. mdpi.com

| Method | Key Reagents | Solvent/Conditions | Key Insight | Reference |

|---|---|---|---|---|

| Phosgene Reaction | Salicylate Ester, Phosgene, Alkali | Acetone medium | Avoids hydrolysis issues encountered in aqueous solutions, enabling high conversion. | google.com |

| Chloroformate Reaction | Ethyl Salicylate, Ethyl Chloroformate, Base (e.g., Pyridine) | Aprotic solvent (e.g., Diethyl Ether) | A standard method for forming carbonate esters from alcohols and chloroformates. | mdpi.com |

| Reaction with 1-chloroethyl ethyl carbonate | Salicylic Acid, 1-chloroethyl ethyl carbonate, Triethylamine | Toluene, reflux | Forms a carbonate linkage on the carboxylic acid group, illustrating a related transformation. | |

| Ring-Opening Copolymerization (ROCOP) | Salicylic O-carboxyanhydrides (SAOCA), l-Lactide | Organocatalysts (e.g., DBU/Urea) | Modern method for generating sequence-defined copolymers with carbonate linkages. | acs.org |

Theoretical Frameworks in Synthetic Route Optimization

The optimization of synthetic routes for complex organic molecules like this compound has been significantly enhanced by the application of theoretical and computational frameworks. These tools move beyond traditional trial-and-error experimentation, enabling a more systematic and predictive approach to improving reaction outcomes.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the underlying mechanisms of chemical reactions. mwjscience.com DFT calculations can be used to model the molecular geometry of reactants, intermediates, and transition states. growingscience.com This allows for the determination of key electronic properties such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). growingscience.comresearchgate.net The HOMO-LUMO energy gap, for instance, is a critical indicator of a molecule's reactivity. growingscience.com For salicylic acid derivatives, theoretical studies have used DFT to analyze stability, reactivity, and spin-density distributions, providing insights into which atomic positions are favored for chemical reactions. researchgate.net Such computational analyses aid in predicting the feasibility of a synthetic step and in understanding the regioselectivity of reactions.

Alongside quantum mechanical methods, statistical approaches like Design of Experiments (DoE) provide a structured methodology for optimizing reaction conditions. acs.org DoE allows chemists to systematically study the effects of multiple variables—such as temperature, time, and reactant concentrations—on a reaction's yield or purity. acs.orgbeilstein-journals.org This is a more efficient alternative to the traditional one-factor-at-a-time (OFAT) approach, as it can identify interactions between variables and map a "response surface" to locate the optimal conditions with fewer experiments. acs.org

Molecular and Cellular Mechanisms of Action of Salicylates

Investigating Enzymatic Interactions

The enzymatic interactions of salicylates are central to their pharmacological effects. These interactions involve the modulation of key enzymes involved in inflammation and cellular energy homeostasis.

Conversely, other salicylate (B1505791) derivatives, such as ethyl salicylate, have been shown to directly inhibit both COX-1 and COX-2 enzymes. patsnap.com Given that carbethyl salicylate is an ester of ethyl salicylate and carbonic acid, it is plausible that it may also exert a direct inhibitory effect on COX enzymes, although specific studies are required to confirm this.

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.govnih.gov Activation of AMPK helps to restore cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.govmdpi.com Salicylates have been identified as activators of AMPK through multiple mechanisms. nih.govnih.gov

One primary mechanism is the direct, allosteric activation of AMPK. nih.govahajournals.org Salicylate binds to a specific site on the AMPK complex, leading to a conformational change that promotes its activation. nih.govnih.gov This activation occurs independently of changes in the cellular AMP:ATP ratio. nih.gov

Another mechanism involves the indirect activation of AMPK. Salicylates can uncouple mitochondrial oxidative phosphorylation, which leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. nih.govresearchgate.net This shift in the adenylate charge is a classic trigger for AMPK activation. mdpi.com

The activation of AMPK by salicylates is thought to contribute to some of their beneficial metabolic effects. nih.gov

Mitochondria are the primary sites of ATP production through the process of oxidative phosphorylation. Salicylates have been shown to interfere with this process in a dose-dependent manner. researchgate.net

At lower concentrations, salicylates can act as uncoupling agents. nih.govwikipedia.org Uncoupling proteins (UCPs) are mitochondrial inner membrane proteins that can dissipate the proton gradient that drives ATP synthase. wikipedia.org Salicylic (B10762653) acid can function as an uncoupling agent, leading to a decrease in ATP production and the generation of heat. wikipedia.org This uncoupling effect has been observed in mitochondria isolated from various tissues. sci-hub.setandfonline.com

The impact of salicylates on mitochondrial function is a significant aspect of their cellular activity, contributing to both therapeutic effects and, at high concentrations, potential toxicity.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation Mechanisms

Modulation of Cellular Signaling Cascades

In addition to their enzymatic interactions, salicylates also modulate key cellular signaling cascades that are involved in inflammation, cell survival, and apoptosis.

The nuclear factor-κB (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. ahajournals.orgnih.govahajournals.org In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by inhibitory proteins known as IκBs. nih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes. nih.govahajournals.org

Salicylic acid and its derivatives have been shown to inhibit the NF-κB signaling pathway. ahajournals.orgnih.gov A key mechanism of this inhibition is the prevention of IκB degradation. nih.gov Salicylates can inhibit the activity of IKKβ, a critical kinase in the IKK complex, thereby preventing the phosphorylation of IκB and keeping NF-κB sequestered in the cytoplasm. nih.gov

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. Dysregulation of apoptosis is a hallmark of cancer. Salicylates have been shown to induce apoptosis in various cancer cell models. researchgate.netoup.comresearchgate.net

The pro-apoptotic effects of salicylic acid and its derivatives appear to be mediated through multiple pathways. One proposed mechanism involves the induction of endoplasmic reticulum (ER) stress. researchgate.net Salicylic acid has been shown to trigger ER stress, leading to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). researchgate.net This effect may be initiated by an increase in nitric oxide and reactive oxygen species production. researchgate.net

Another mechanism involves the modulation of mitochondrial function. As discussed previously, salicylates can disrupt mitochondrial integrity, which can lead to the release of pro-apoptotic factors like cytochrome c. mdpi.com The induction of apoptosis by salicylates is an area of active research, with potential implications for cancer therapy. oup.com For instance, 6-pentadecyl salicylic acid has been shown to induce caspase-8-mediated apoptosis in breast cancer cells. nih.gov

Impact on Global Protein Synthesis in In Vitro Systems

Studies conducted on salicylates have demonstrated a significant impact on the synthesis of proteins in various in vitro models. Research using guinea pig gastric mucosal tissue has shown that salicylates can impair protein synthesis. researchgate.net This inhibitory effect, which was observed to be dose-dependent, is not linked to a reduction in the uptake of amino acid precursors into the intracellular pool. researchgate.net The inhibition of protein synthesis by salicylates has been found to be a reversible process. researchgate.net

The underlying mechanism for this inhibition involves the phosphorylation of the alpha-subunit of the eukaryotic translation initiation factor 2 (eIF2α). researchgate.net This phosphorylation is a key event that leads to the general inhibition of mRNA translation within cells. researchgate.netingentaconnect.com The activation of the protein kinase R-like endoplasmic reticulum kinase (PERK) is essential for triggering this eIF2α phosphorylation in response to salicylates. researchgate.net This selective activation of an endoplasmic reticulum stress-responsive signaling pathway is a crucial component of the cellular effects induced by salicylates. researchgate.net

Further investigations have indicated that the inhibition of protein synthesis is a general, non-specific effect, as qualitative analysis of the secreted proteins did not show significant differences between salicylate-treated and control samples. researchgate.net

Table 1: Summary of Research Findings on the Impact of Salicylates on Protein Synthesis

| System/Model | Key Findings | Citation |

| Guinea Pig Gastric Mucosal Tissue | Salicylates significantly impair protein synthesis in a dose-dependent and reversible manner. | researchgate.net |

| Isolated Gastric Epithelial Cells | The inhibitory effect is not due to reduced precursor uptake. | researchgate.net |

| Cell-free Homogenates | Confirmed the direct inhibitory effect of salicylates on protein synthesis. | researchgate.net |

| Various Cell Lines | Salicylates induce phosphorylation of eIF2α via the PERK pathway, leading to inhibition of mRNA translation. | researchgate.net |

Theoretical Studies on Salicylate Biotransformation and Reactivity

Theoretical studies, particularly those employing quantum chemistry, have been instrumental in understanding the biotransformation and reactivity of the active metabolite of this compound, which is salicylic acid. These computational approaches provide insights into the metabolic pathways and the chemical properties that govern the compound's interactions within a biological system.

Quantum Chemistry Calculations of Oxidative Metabolism

The oxidative metabolism of salicylic acid has been investigated using quantum chemistry calculations, specifically employing the B3LYP theory level with the 6-31G* basis set. researchgate.netingentaconnect.com These theoretical studies are crucial for understanding the biotransformation mechanisms of salicylates. ingentaconnect.com The calculations focus on determining parameters such as energy (E), ionization potential (IP), and spin-density distribution for salicylic acid and its derivatives. researchgate.netingentaconnect.com

These computational models help in predicting the regioselective hydroxylation of salicylic acid, a key step in its metabolism. ingentaconnect.com The results from these calculations have supported the experimental observations of the formation of 2,5-dihydroxybenzoic acid and 2,3-dihydroxybenzoic acid, which are known metabolites. researchgate.netingentaconnect.com The theoretical framework provides a basis for understanding the role of cytochrome P-450 in the oxidative metabolism of salicylates. researchgate.netingentaconnect.com

Table 2: Theoretical Parameters for Salicylic Acid Metabolism

| Parameter | Significance in Metabolism | Citation |

| Energy (E) | Provides information on the stability of different molecular conformations. | researchgate.netingentaconnect.com |

| Ionization Potential (IP) | Indicates the ease with which a molecule can lose an electron, a key step in oxidative metabolism. | researchgate.netingentaconnect.com |

| Spin-Density Distribution | Helps to identify the most reactive sites within the molecule for radical attack and subsequent hydroxylation. | researchgate.netingentaconnect.com |

Spin Density Distribution and Identification of Reactive Sites

The calculation of spin density distribution is a powerful tool for identifying the most reactive sites within the salicylic acid molecule, particularly after an initial electron abstraction event that forms a radical cation. researchgate.netingentaconnect.com In the case of the salicylic acid radical, the unpaired electron is not localized to a single atom but is distributed across several atoms in the molecule. researchgate.netingentaconnect.com

Table 3: Calculated Spin Density Distribution in the Salicylic Acid Radical

| Atomic Site | Calculated Spin Density Contribution | Citation |

| C5 carbon atom | 40% | researchgate.netingentaconnect.com |

| O7 phenolic oxygen | 26% | researchgate.netingentaconnect.com |

| C3 carbon atom | 22% | researchgate.netingentaconnect.com |

| C2 carbon atom | 15% | researchgate.netingentaconnect.com |

| C1 carbon atom (carbonyl) | 12% | researchgate.netingentaconnect.com |

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Pathway Elucidation for Salicylate (B1505791) Esters

In vitro studies are fundamental in mapping the metabolic pathways of salicylate esters. These studies often utilize subcellular fractions from metabolically active tissues, such as the liver, to simulate and analyze the biotransformation processes that would occur in the body.

A primary and crucial step in the metabolism of salicylate esters is their hydrolysis to salicylic (B10762653) acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, including the liver, intestines, and skin. ingentaconnect.comijbiotech.com The hydrolysis of the ester bond in compounds like carbethyl salicylate releases salicylic acid, which is the principal active moiety for many salicylates. bioone.org

Research has demonstrated that various salicylate esters undergo this hydrolytic conversion. For instance, studies on methyl salicylate have shown its conversion to salicylic acid in both skin and liver preparations. ingentaconnect.comfrontiersin.org Similarly, phenyl and benzyl (B1604629) salicylates are readily hydrolyzed by tissue microsomes, with the small intestine and liver being the predominant sites of this activity. ijbiotech.com The rate and extent of this hydrolysis can be influenced by the structure of the alcohol moiety of the ester. acs.org This enzymatic action is a key determinant of the systemic availability of salicylic acid following administration of a salicylate ester.

Table 1: In Vitro Intrinsic Clearance of Various Salicylate Esters in Human Liver S9 Fractions

| Salicylate Ester | Intrinsic Clearance (CLint, in vitro) |

| Benzyl Salicylate | Low |

| Isoamyl Salicylate | Low |

| Cyclohexyl Salicylate | Low |

| Phenyl Salicylate | High |

This table illustrates the relative rates at which different salicylate esters are metabolized in vitro. Data suggests that esters with lower LogP values, like phenyl salicylate, generally show higher clearance. nih.govnih.govmdpi.comcir-safety.org

Hepatic S9 fractions are a commonly used in vitro tool for metabolic studies. researchgate.netresearchgate.net This subcellular preparation contains a mixture of cytosolic and microsomal enzymes, including the carboxylesterases responsible for salicylate ester hydrolysis. nih.govcir-safety.org Studies using human liver S9 fractions have been instrumental in determining the intrinsic clearance of a wide range of salicylate esters, providing valuable data for predicting their in vivo metabolic fate. nih.govmdpi.comcir-safety.org

The activity of carboxylesterases within the S9 fraction, such as CES1 and CES2, plays a significant role in the hydrolysis of these esters. ijbiotech.com Research has shown that human CES1 and CES2 can both hydrolyze phenyl salicylate, with CES2 exhibiting higher activity. ijbiotech.com The use of S9 fractions allows for the quantitative measurement of salicylic acid formation from parent esters, confirming the central role of the liver in this biotransformation process. mdpi.comcir-safety.org

Hydrolysis of Salicylate Esters to Salicylic Acid

Identification of Salicylate Metabolites (e.g., Salicyluric Acid, Salicyl Phenolic Glucuronide)

Following the initial hydrolysis to salicylic acid, further metabolism occurs primarily through two major conjugation pathways: glycine (B1666218) conjugation and glucuronidation. These processes yield more water-soluble metabolites that are more easily excreted from the body.

The main metabolite formed is salicyluric acid, a result of the conjugation of salicylic acid with the amino acid glycine. researchgate.net This pathway is a primary route for salicylic acid elimination. nih.gov

Another significant group of metabolites are the salicyl phenolic glucuronides. These are formed through the attachment of glucuronic acid to the phenolic hydroxyl group of salicylic acid. growingscience.commdpi.commdpi.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. growingscience.commdpi.com Several UGT isoforms have been identified as being capable of catalyzing the formation of salicyl phenolic glucuronide, with UGT1A9 showing the highest activity. growingscience.commdpi.com A smaller fraction of salicylic acid can also form an acyl glucuronide at the carboxylic acid group. nih.gov

Table 2: Human UGT Isoforms Involved in Salicyl Phenolic Glucuronide Formation

| UGT Isoform | Catalytic Activity |

| UGT1A9 | Highest |

| UGT1A7 | Moderate |

| UGT2B7 | Moderate |

| UGT1A6 | Lower |

| UGT1A8 | Lower |

| UGT1A3 | Lower |

This table summarizes the relative activities of different UGT enzymes in the formation of salicyl phenolic glucuronide from salicylic acid. growingscience.com

Theoretical Modeling of Salicylate Metabolism and Derivative Formation

In addition to experimental in vitro and in vivo studies, theoretical and computational models are increasingly being employed to predict and understand the metabolism of salicylates. These in silico approaches can provide insights into reaction mechanisms and predict the formation of various metabolites.

A minor but important metabolic pathway for salicylic acid is its oxidation to form hydroxylated derivatives. The primary products of this reaction are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). nih.govresearchgate.net This hydroxylation is catalyzed by cytochrome P450 (CYP450) enzymes, with studies indicating that multiple P450 isoforms, including CYP2E1, can contribute to this process. mdpi.comnih.govresearchgate.net

Theoretical studies using quantum chemistry calculations, such as Density Functional Theory (DFT), have been conducted to model the oxidative metabolism of salicylic acid. ingentaconnect.comresearchgate.netingentaconnect.com These models calculate properties like spin-density distribution to predict the most likely sites for chemical reactions on the molecule. ingentaconnect.comresearchgate.netingentaconnect.com

Calculations have shown that for the salicylic acid free radical, the unpaired electron density is highest at the C3 and C5 positions of the aromatic ring. ingentaconnect.comresearchgate.net This theoretical finding supports the experimentally observed formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as the major hydroxylated metabolites. ingentaconnect.comresearchgate.net Such computational models are valuable for predicting the formation of minor metabolites and understanding the regioselectivity of enzymatic hydroxylation reactions. ingentaconnect.comresearchgate.netuq.edu.au

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Salicylate (B1505791) Analysis

Chromatography is a cornerstone for separating and analyzing complex mixtures. For salicylates, several chromatographic techniques are employed, each offering distinct advantages for specific applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like many salicylates. scispace.comwjpmr.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. scispace.com The development of a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength, to achieve efficient separation. scispace.comwjpmr.com

Method validation is a critical step to ensure the analytical method is reliable, reproducible, and fit for its intended purpose. wjpmr.com Validation is performed according to guidelines from bodies like the International Council on Harmonisation (ICH) and typically includes assessing parameters such as specificity, linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ). nih.govjuniperpublishers.com For instance, a developed RP-HPLC method for methyl salicylate in a cream formulation demonstrated excellent linearity (R² = 0.9999) and recovery (99.78-100.0%). turkjps.org Similarly, a method for determining salicylic (B10762653) acid as an impurity in acetylsalicylic acid was validated over a range of 0.005–0.40%. nih.gov The superior sensitivity of HPLC assays is particularly crucial for pharmacokinetic studies. tandfonline.com

Table 1: Typical HPLC Parameters for Salicylate Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | C8 or C18 (e.g., Waters Symmetry C18, Lichrosorb C8) | nih.govturkjps.org |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate, formic acid) and an organic modifier (e.g., acetonitrile (B52724), methanol). | nih.govnih.govresearchgate.net |

| pH of Mobile Phase | Acidic (e.g., pH 2.3) to ensure salicylate is in its protonated form. | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min. | juniperpublishers.comoup.com |

| Detection | UV/Visible (Photodiode Array - PDA) at wavelengths like 237 nm or 304 nm. | nih.govturkjps.orgnih.gov |

| Column Temperature | Often controlled, for example, at 30°C. | turkjps.org |

| Injection Volume | 5 - 20 µL. | juniperpublishers.comturkjps.orgresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. lcms.cz This hyphenated technique is indispensable for detecting and quantifying trace levels of salicylates in complex matrices like biological fluids and environmental samples. lcms.czjst.go.jp For instance, an LC-MS/MS method was developed to determine salicylic acid in feed, achieving a limit of detection (LOD) of 0.02 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg. nih.govnih.gov

The process involves separating the analytes on an LC column, followed by ionization, typically using electrospray ionization (ESI). jst.go.jpcoresta.org The precursor ions are then selected and fragmented, and specific product ions are monitored, a mode known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity. coresta.org ESI can be used in both positive and negative ion modes; for example, salicylic acid is often detected in negative ion mode ([M-H]⁻). jst.go.jpvliz.be The high sensitivity of LC-MS/MS allows for the quantification of analytes at nanogram-per-liter levels in seawater and picomole levels in plasma. vliz.benih.gov

Table 2: Example LC-MS/MS Parameters for Salicylate Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Chromatography | Reversed-phase HPLC (e.g., C18 column). | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and 0.1% formic acid. | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), operated in negative or positive mode. | jst.go.jpcoresta.orgvliz.be |

| Mass Analyzer | Triple Quadrupole (QqQ). | nih.govcoresta.org |

| Detection Mode | Multiple Reaction Monitoring (MRM). | coresta.org |

| Precursor/Product Ions (Salicylic Acid) | Precursor [M-H]⁻ at m/z 137; Product ions are specific fragments. | vliz.be |

Gas Chromatography (GC) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. oup.comontosight.ai It is particularly well-suited for the analysis of volatile salicylate esters like methyl salicylate and ethyl salicylate. oup.com For less volatile salicylates, a derivatization step is often required to increase their volatility and thermal stability before GC analysis. tandfonline.comontosight.ai

In GC, the sample is injected into a heated inlet and vaporized. An inert carrier gas (e.g., helium) transports the sample through a capillary column containing the stationary phase. oup.comredalyc.org Separation is based on the differential partitioning of compounds between the mobile and stationary phases. ontosight.ai Common detectors include the Flame Ionization Detector (FID), which offers good sensitivity, and the Mass Spectrometer (MS), which provides definitive identification of the compounds based on their mass spectra. oup.comontosight.ai Headspace-GC (HS-GC) is a variation used for analyzing volatile compounds in solid or liquid samples without extensive extraction. oup.com For example, HS-GC has been successfully used to determine camphor, menthol, methyl salicylate, and ethyl salicylate. oup.com

Table 3: Typical GC Parameters for Volatile Salicylate Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., ZB-5MS, 5% diphenyl/95% dimethyl polysiloxane). | redalyc.org |

| Carrier Gas | Helium. | oup.comredalyc.org |

| Inlet Temperature | 220°C - 260°C. | oup.comredalyc.org |

| Oven Program | Temperature programming (e.g., start at 60°C, ramp at 3°C/min to 290°C). | redalyc.orgmdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | oup.comontosight.ai |

| Sample Preparation | Liquid-liquid extraction, headspace sampling (HS-SPME), or direct injection for liquids. | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Spectroscopic Characterization of Salicylate Compounds

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.comspectroscopyonline.com When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. thermofisher.com

For salicylate compounds, FT-IR spectra reveal key absorption bands that confirm their structural features. farmaceut.org For example, the spectrum of salicylic acid shows a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning 2500–3500 cm⁻¹. farmaceut.org The intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl group influences the position of these bands. farmaceut.org The carbonyl (C=O) stretching vibrations are also prominent, appearing as strong peaks in the 1650–1750 cm⁻¹ region. spectroscopyonline.comiomcworld.com Aromatic C=C stretching vibrations are typically observed around 1600 cm⁻¹. iomcworld.com

Table 4: Characteristic FT-IR Absorption Bands for Salicylate Structures

| Functional Group | Wavenumber Range (cm⁻¹) | Description | Source(s) |

|---|---|---|---|

| O-H Stretch (Phenolic) | ~3233 | Sharp to broad peak, indicative of hydroxyl group. | iomcworld.comresearchgate.net |

| O-H Stretch (Carboxylic Acid) | 2500 - 3500 | Very broad band due to strong hydrogen bonding. | farmaceut.org |

| C-H Stretch (Aromatic) | ~3000 | Medium to weak peaks. | iomcworld.com |

| C=O Stretch (Ester) | ~1720 - 1740 | Strong absorption. Characteristic of esters like ethyl salicylate. | vulcanchem.com |

| C=O Stretch (Carboxylic Acid) | 1650 - 1680 | Strong absorption, often shifted by conjugation and H-bonding. | spectroscopyonline.comiomcworld.com |

| C=C Stretch (Aromatic) | ~1445 - 1615 | Multiple medium to strong bands. | iomcworld.com |

| C-O Stretch (Ester/Acid/Phenol) | 1150 - 1300 | Strong, characteristic stretching vibrations. | iomcworld.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. thermofisher.comcore.ac.uk It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. core.ac.uk The chemical shift (δ), signal integration, and spin-spin coupling patterns in an NMR spectrum provide a wealth of information about the chemical environment, number, and connectivity of atoms. core.ac.uk

In the ¹H NMR spectrum of a salicylate like methyl salicylate, distinct signals are observed for the different types of protons. thermofisher.com The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), with their splitting patterns revealing their positions on the benzene (B151609) ring relative to one another. thermofisher.comsciepub.com The hydroxyl proton signal can be broad and its chemical shift is variable, while the ester's alkyl protons (e.g., the methyl group in methyl salicylate) appear further upfield. thermofisher.com Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, which is crucial for unambiguously assigning the complete structure. core.ac.uk

Table 5: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Salicylate Structures

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes | Source(s) |

|---|---|---|---|---|

| Phenolic -OH | ~10.5 - 11.8 | - | Broad signal, chemical shift is solvent-dependent. | thermofisher.comaip.org |

| Carboxylic Acid -COOH | ~11.75 | ~170 | Very downfield proton signal, often broad. | thermofisher.com |

| Aromatic H (ortho to -OH) | ~7.0 | ~118 | - | thermofisher.comsciepub.com |

| Aromatic H (para to -OH) | ~7.5 | ~136 | - | thermofisher.comsciepub.com |

| Aromatic H (ortho to -COOR) | ~7.9 | ~130 | - | thermofisher.comsciepub.com |

| Aromatic C (ipso, -OH) | - | ~161 | Carbon attached to the hydroxyl group. | farmaceut.org |

| Aromatic C (ipso, -COOR) | - | ~112 | Carbon attached to the ester/acid group. | farmaceut.org |

| Ester -OCH₂CH₃ | ~4.4 (CH₂) | ~61 (CH₂) | For ethyl esters. | thermofisher.com |

| Ester -OCH₂CH₃ | ~1.4 (CH₃) | ~14 (CH₃) | For ethyl esters. | thermofisher.com |

| Carbonyl C=O | - | ~170 | Ester or carboxylic acid carbonyl carbon. | farmaceut.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique for the quantitative determination of carbethyl salicylate and for studying its complexation behavior. The method is based on the principle that molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The absorbance of light is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For quantitative analysis, this compound, like other salicylate derivatives, is expected to exhibit characteristic absorption patterns due to its aromatic and carbonyl functional groups. vulcanchem.com A common and effective method for quantifying salicylates involves complexation with metal ions, particularly iron(III) ed.govresearchgate.net This reaction forms a distinctly colored chelate complex, which can be measured in the visible region of the electromagnetic spectrum, minimizing interference from other compounds that absorb in the UV region. nih.govtechnologynetworks.com The addition of iron(III) to a salicylate solution produces a purple complex that is stable and has a strong absorbance maximum, typically around 525-540 nm. technologynetworks.comyoutube.comlibretexts.org A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.govresearchgate.net

UV-Vis spectrophotometry is also a powerful tool for investigating complexation equilibria. By monitoring changes in the absorption spectra (such as shifts in wavelength or changes in absorbance intensity) upon the addition of a complexing agent (e.g., metal ions or cyclodextrins), valuable information about the stoichiometry and stability of the resulting complex can be obtained. nsc.ruchemsociety.org.ngnih.gov For instance, the method of continuous variation, or Job's method, can be employed to determine the mole ratio of the components in the complex by plotting absorbance against the mole fraction of the reactants. ed.govchemsociety.org.ng These studies are crucial for understanding the interactions of this compound with other molecules, which is relevant in various chemical and pharmaceutical contexts.

| Method | Principle | Typical Wavelength (λmax) | Key Findings/Applications | Reference |

|---|---|---|---|---|

| Direct UV Measurement | Direct measurement of UV absorbance by the salicylate molecule after hydrolysis of the parent compound. | ~302 nm | Used for determining salicylic acid after hydrolysis. | technologynetworks.com |

| Colorimetric Method with Fe(III) | Formation of a colored complex between salicylate ions and ferric (Fe³⁺) salts. | 525-540 nm | Enables quantification in the visible range, reducing UV interference. Widely used for salicylate determination in various samples. | ed.govnih.govtechnologynetworks.comyoutube.com |

| Complexation Studies | Monitoring spectral changes upon addition of a complexing agent to determine stoichiometry and stability constants. | Variable | Used to study interactions with metal ions and other molecules. Job's method can determine complex stoichiometry. | researchgate.netnsc.ruchemsociety.org.ng |

Raman Spectroscopy for Molecular Fingerprinting and Quantification in Complex Matrices

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information, making it highly suitable for the analysis of this compound. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, a small fraction of the scattered light is shifted in energy due to the excitation of molecular vibrations. The resulting Raman spectrum consists of a series of peaks, each corresponding to a specific vibrational mode within the molecule. This spectrum serves as a unique "molecular fingerprint," allowing for unambiguous identification. horiba.com

For this compound, the Raman spectrum would be characterized by specific bands arising from its constituent functional groups. Salicylates, in general, exhibit characteristic bands that can be used for identification and quantification. nih.gov A very intense band corresponding to the C=C vibrations of the aromatic ring is typically observed around 1604 cm⁻¹. nih.govsemanticscholar.org Other significant bands include those for the C=O vibration of the carboxylic acid or ester group (around 1635 cm⁻¹) and various C-H and C-O vibrations. gazi.edu.trnih.gov These distinct peaks allow for the specific detection of the salicylate moiety even in the presence of other components.

A key advantage of Raman spectroscopy is its ability to perform quantitative analysis in complex matrices, such as pharmaceutical formulations or biological samples, often with minimal or no sample preparation. horiba.comnih.govresearchgate.net The intensity of a characteristic Raman band is directly proportional to the concentration of the analyte. horiba.com By creating a calibration model using standards of known concentrations, the amount of this compound in a sample can be accurately determined. gazi.edu.trnih.gov Raman mapping techniques can also be employed to visualize the spatial distribution of this compound within a solid sample, which is particularly useful for assessing content uniformity in pharmaceutical tablets. gazi.edu.trnih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Reference |

|---|---|---|---|

| ~3075 | Aromatic C–H stretching | Characteristic of the benzene ring structure. | gazi.edu.tr |

| ~1635 | C=O stretching (carbonyl) | Strong band, often used for quantification of the ester/acid group. | gazi.edu.trnih.gov |

| ~1604 | Aromatic C=C stretching | Very characteristic and intense band for the aromatic moiety in salicylates. | nih.govsemanticscholar.org |

| ~1246 | C–O stretching | Related to the hydroxyl or ester linkage. | nih.gov |

Hyphenated Techniques for Comprehensive Molecular Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. asdlib.orgajpaonline.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. These methods combine the high-resolution separation capabilities of chromatography with the definitive identification power of mass spectrometry. actascientific.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. actascientific.com In GC-MS, the sample is vaporized and separated into its components as it passes through a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides detailed structural information and a unique fragmentation pattern that can be used for positive identification by comparison to spectral libraries. nih.govmdpi.com An improved isotope dilution GC-MS/MS method has been developed for the analysis of the related compound methyl salicylate, demonstrating high sensitivity and accuracy with a limit of detection of 0.05 ng/ml. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are non-volatile, thermally labile, or have a high molecular weight, which may not be suitable for GC analysis. actascientific.com LC separates components in a liquid mobile phase, after which the eluent is introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate gas-phase ions. asdlib.org LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity for quantifying analytes in complex biological or environmental matrices. chemsrc.comnih.govcoresta.orgresearchgate.net This high-throughput technique allows for rapid analysis, with run times as short as a few minutes. rrml.ro

The mass spectrum of this compound provides key structural information. The molecular ion peak would appear at an m/z corresponding to its molecular weight. The fragmentation pattern reveals characteristic losses of functional groups, which aids in structure elucidation.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 193 | 99.99 | [C₉H₉O₄]⁺ |

| 165 | 67.90 | [C₉H₅O₃]⁺ |

| 121 | 57.90 | [C₇H₅O₂]⁺ (Salicyloyl cation) |

| 194 | 12.80 | [C₉H₁₀O₄]⁺ (Isotope peak) |

| 65 | 8.90 | [C₅H₅]⁺ |

Source: MassBank of North America (MoNA) nih.gov

Theoretical and Pre Clinical Research Applications of Salicylates

Investigating Anti-inflammatory Modulators beyond Prostaglandin (B15479496) Inhibition

The anti-inflammatory properties of salicylates extend beyond the well-known inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis. nih.govnih.govcapes.gov.br Research has uncovered several non-prostaglandin-mediated mechanisms through which salicylates may exert their anti-inflammatory effects.

One key area of investigation is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). researchgate.netnih.gov NF-κB plays a central role in the inflammatory response by controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that salicylates can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade. nih.gov For instance, a salicylate-based small molecule, HS-Cm, was found to inhibit the IκBα kinase (IKK)/IκBα pathway, which is crucial for NF-κB activation. nih.gov

Furthermore, salicylates have been shown to inhibit integrin-dependent neutrophil aggregation, a critical step in the inflammatory process where leukocytes adhere to the endothelium and migrate into tissues. nih.gov This effect is thought to be mediated by the inhibition of Erk signaling pathways. nih.gov The anti-inflammatory actions of aspirin (B1665792) and sodium salicylate (B1505791) were found to be independent of COX-2 or the p105 component of NF-κB in certain experimental models, highlighting the importance of these alternative mechanisms. nih.gov

Table 1: Investigated Anti-inflammatory Mechanisms of Salicylates Beyond Prostaglandin Inhibition

| Mechanism | Key Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| NF-κB Inhibition | IκB kinase (IKK) | Prevents phosphorylation and degradation of IκBα, blocking NF-κB activation. | researchgate.netnih.gov |

| Neutrophil Aggregation Inhibition | Erk signaling pathway | Inhibits integrin-dependent aggregation of neutrophils. | nih.gov |

| Cytokine Modulation | Various | Reduction in the synthesis of pro-inflammatory cytokines like IL-6 and IL-11. | nih.gov |

Exploration in Metabolic Regulation and Insulin (B600854) Sensitivity

There is a growing body of research exploring the role of salicylates in metabolic regulation, particularly in improving insulin sensitivity. researchgate.netnih.govekb.eg High doses of salicylates have been shown to reverse hyperglycemia, hyperinsulinemia, and dyslipidemia in rodent models of obesity and type 2 diabetes. ekb.egjci.org

The primary mechanism implicated in these metabolic benefits is the inhibition of the IκB kinase β (IKKβ). researchgate.netnih.gov IKKβ is a key component of a signaling pathway that contributes to insulin resistance. By inhibiting IKKβ, salicylates can enhance insulin signaling. researchgate.netnih.govjci.org Studies in patients with type 2 diabetes have shown that high-dose aspirin treatment can improve both fasting and postprandial hyperglycemia. This improvement is attributed to decreased basal rates of hepatic glucose production, enhanced peripheral insulin sensitivity, and decreased insulin clearance. ekb.egjci.org

Salicylates are also known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netnih.gov Activation of AMPK in hepatocytes can lead to the suppression of glucose production. researchgate.net However, it is important to note that the effects of salicylates on insulin sensitivity can be complex and may depend on the specific experimental model and species studied. nih.govscirp.org Some studies have reported that salicylates can increase insulin resistance under certain conditions. nih.govscirp.org

Table 2: Research Findings on Salicylates in Metabolic Regulation

| Research Area | Key Findings | Implicated Mechanism | Reference |

|---|---|---|---|

| Insulin Sensitivity | High doses of salicylates reversed hyperglycemia and hyperinsulinemia in obese rodents. | Inhibition of IκB kinase β (IKKβ), enhancing insulin signaling. | ekb.egjci.org |

| Glucose Metabolism | High-dose aspirin improved fasting and postprandial hyperglycemia in type 2 diabetes patients. | Decreased hepatic glucose production and enhanced peripheral insulin sensitivity. | ekb.egjci.org |

| Cellular Energy Regulation | Salicylate activates AMP-activated protein kinase (AMPK). | Stimulation of AMPK can suppress hepatic glucose production. | researchgate.netnih.gov |

Concepts in Chemoprevention and Cellular Apoptosis in Disease Models

The potential of salicylates in cancer chemoprevention has been a subject of extensive research, with a focus on their ability to induce apoptosis (programmed cell death) in cancer cells. nih.govecancer.orgplos.org The aspirin metabolite salicylate has been shown to induce programmed cell death in various cancer cell lines. ecancer.org

One of the proposed mechanisms for the pro-apoptotic effects of salicylates is the downregulation of specificity protein (Sp) transcription factors. plos.org Aspirin and its metabolite, sodium salicylate, have been observed to decrease the growth of colon cancer cells by downregulating Sp1, Sp3, and Sp4 proteins and the expression of Sp-regulated genes that are involved in cell survival, such as bcl-2 and survivin. plos.org

In some cancer cell models, salicylate treatment has been shown to induce cell cycle arrest rather than apoptosis. For instance, in metastatic breast cancer cells, salicylate was found to inhibit proliferation by causing cell growth arrest, evidenced by a decrease in cyclin D1 protein levels without the cleavage of caspase-3, a marker of apoptosis. nih.gov Furthermore, salicylates have been found to inhibit the synthesis of osteolytic cytokines like interleukin-6 (IL-6) and interleukin-11 (IL-11) in breast cancer cells, which could reduce the ability of these cells to cause bone degradation in metastatic disease. nih.gov

Table 3: Research on Salicylates in Chemoprevention and Apoptosis

| Cancer Model | Observed Effect of Salicylate | Proposed Mechanism | Reference |

|---|---|---|---|

| Colon Cancer | Induced apoptosis and decreased cell growth. | Downregulation of Sp transcription factors (Sp1, Sp3, Sp4) and Sp-regulated anti-apoptotic proteins. | plos.org |

| Metastatic Breast Cancer | Inhibited cell proliferation and growth. | Induced cell cycle arrest (decrease in cyclin D1) rather than apoptosis. | nih.gov |

| Breast Cancer | Reduced synthesis of osteolytic cytokines (IL-6, IL-11). | Potential reduction in the ability of cancer cells to induce osteolysis. | nih.gov |

Immunomodulatory Research Directions for Salicylate Derivatives

Salicylates have demonstrated immunomodulatory effects that are being explored for their therapeutic potential in chronic inflammatory diseases. nih.gov These effects are often observed at high dosages and involve the modulation of T-cell activation and cytokine production. nih.gov

A study screening a library of salicylate-based small molecules identified a compound, HS-Cm [N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide], that exhibited potent immunomodulatory effects on human T cells with low cytotoxicity. nih.gov This compound was found to inhibit the production of key cytokines such as interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in stimulated T cells. nih.gov It also suppressed the expression of T-cell activation markers. nih.gov

The immunomodulatory action of HS-Cm was linked to the downregulation of the DNA-binding activities of the transcription factors activator protein-1 (AP-1) and NF-κB. This was achieved through the inhibition of the c-Jun N-terminal kinase (JNK)/p38 and IKK/IκBα pathways, respectively. nih.gov Interestingly, this salicylate derivative also showed inhibitory activity against dipeptidyl-peptidase IV (CD26), an enzyme involved in T-cell activation. nih.gov These findings suggest that synthetic salicylate derivatives could be developed as a new class of immunomodulators for chronic inflammatory conditions.

Development of Novel Siderophores and Related Biosynthetic Pathways

Salicylate plays a crucial role as a precursor in the biosynthesis of a class of siderophores known as catecholate siderophores. nootanpharmacy.inmdpi.com Siderophores are small, high-affinity iron-chelating molecules produced by microorganisms to acquire iron from their environment. nih.govmdpi.com

The biosynthesis of these salicylate-derived siderophores, such as pyochelin in Pseudomonas aeruginosa and yersiniabactin (B1219798) in Yersinia pestis, involves a series of enzymatic reactions. nih.govmdpi.com A key enzyme in this process is salicylate synthase, which converts chorismate to salicylate. nih.gov This represents a critical step that shunts a precursor from primary metabolism into a secondary metabolic pathway for siderophore production. nih.gov

The understanding of these biosynthetic pathways has opened up avenues for the development of novel antimicrobials. By targeting enzymes involved in siderophore biosynthesis, it may be possible to inhibit the growth of pathogenic bacteria that rely on these molecules for iron acquisition. mdpi.comnih.gov For example, inhibitors of the adenylation domains responsible for activating salicylate have been investigated as potential antibacterial agents. mdpi.com Furthermore, the natural promiscuity of some biosynthetic enzymes has been exploited to create novel, non-natural siderophore analogs with potentially enhanced activities by feeding the producing organisms with fluorinated or chlorinated analogs of salicylate. mdpi.com

Q & A

Q. What are the standard methods for synthesizing salicylate esters (e.g., methyl, ethyl, propyl), and how do reaction conditions influence yield and purity?

Synthesis typically involves esterification of salicylic acid with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., sulfuric acid). Key variables include temperature (60–100°C), reaction time (4–12 hours), and molar ratios of reactants. Purification via fractional distillation or column chromatography is critical to isolate high-purity esters . Challenges include hydrolysis sensitivity (e.g., methyl salicylate degrades in alkaline conditions) and side reactions like dimerization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing salicylate esters?

- FTIR : Identifies ester carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-O bonds.

- NMR : ¹H NMR reveals methyl/methylene protons (δ 3.8–4.3 ppm) and aromatic protons (δ 6.8–7.8 ppm).

- GC-MS/HPLC : Quantifies purity and detects trace impurities (e.g., unreacted salicylic acid) . Differential Scanning Calorimetry (DSC) can assess thermal stability and binding interactions (e.g., salicylate-protein complexes) .

Q. How can researchers quantify salicylate esters in biological matrices, and what are common pitfalls in detection?

Enzymatic assays (e.g., salicylate hydroxylase-based methods) and LC-MS/MS are gold standards. Enzymatic methods may cross-react with structurally similar metabolites, requiring validation via spiked controls. LC-MS/MS offers specificity but requires deuterated internal standards to correct matrix effects .

Advanced Research Questions

Q. How should metabolic studies of salicylate esters be designed to account for interspecies variability and route-specific metabolism?

- In vitro models : Use hepatocyte cultures or microsomal fractions to study hydrolysis (esterase activity) and conjugation pathways (e.g., glucuronidation).

- In vivo models : Compare rodent vs. humanized models, noting differences in CYP450 and UGT enzyme expression.

- Dosing : Consider topical vs. oral administration, as cutaneous absorption varies with ester lipophilicity (e.g., propyl salicylate has lower skin permeability than methyl salicylate) .

Q. What strategies resolve contradictions in salicylate ester pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Dose-response profiling : Low doses may inhibit COX-1/2, while high doses induce mitochondrial uncoupling.

- Cell-type specificity : Macrophages vs. epithelial cells show divergent NF-κB activation patterns.

- Metabolite interference : Salicylic acid (hydrolysis product) can mask ester-specific effects. Use stable isotope-labeled esters to track parent compound vs. metabolites .

Q. How can experimental design optimize vapor-liquid equilibrium (VLE) studies for salicylate ester mixtures?

- Pressure control : Conduct isobaric VLE measurements at 20–50 kPa to mimic industrial distillation conditions.

- Model validation : Compare Wilson, NRTL, and UNIQUAC models for activity coefficient accuracy.

- Impurity effects : Account for trace α-pinene or ethanol contaminants, which shift azeotropic points .

Q. What bioinformatics tools are critical for analyzing salicylate-induced transcriptomic changes (e.g., in Aspergillus spp.)?

- RNA-seq pipelines : Use DESeq2 for differential expression analysis and PCA/OPLS-DA for metabolomic integration.

- Pathway enrichment : Map DEGs to salicylate catabolism pathways (e.g., nah operon homologs) using KEGG/GO databases.

- Validation : Confirm key targets (e.g., regulatory proteins like ST1710) via EMSA or DSC .

Q. How can reproducibility challenges in salicylate ester synthesis be addressed across labs?

- Standardized protocols : Publish detailed reaction logs (catalyst batches, solvent purity).

- Inter-lab validation : Share NMR/GC-MS raw data via repositories like Zenodo.

- Machine learning : Train models on historical VLE/synthesis data to predict optimal conditions .

Methodological Notes

- References : Prioritize peer-reviewed studies from journals like Acta Pharmaceutica or NIH/PubMed sources .

- Data Sharing : Adhere to FAIR principles; include raw spectra/chromatograms in supplementary materials .

- Ethical Compliance : For in vivo studies, follow OECD guidelines for salicylate dosing and toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.